molecular formula C9H7BrN2O B1431412 1-(7-Bromo-1H-indazol-1-yl)ethanone CAS No. 1158680-87-5

1-(7-Bromo-1H-indazol-1-yl)ethanone

Cat. No. B1431412
M. Wt: 239.07 g/mol
InChI Key: OERWCDJFJQROCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(7-Bromo-1H-indazol-1-yl)ethanone and similar compounds involves the reaction of specific thiol and bromo-ethanone. This reaction results in unique dihedral angles and weak intermolecular hydrogen bonds, indicating potential for unique chemical behaviors and applications.


Molecular Structure Analysis

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .


Chemical Reactions Analysis

The molecule of a related compound, prepared by the reaction of specific thiol and bromo-ethanone, showed unique dihedral angles and weak intermolecular hydrogen bonds, indicating potential for unique chemical behaviors and applications.


Physical And Chemical Properties Analysis

1-(7-Bromo-1H-indazol-1-yl)ethanone has a molecular weight of 239.07 g/mol . It has a computed XLogP3-AA value of 2.1, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 237.97418 g/mol . The topological polar surface area is 34.9 Ų . The compound has a complexity of 222 .

Scientific Research Applications

Chemical Synthesis and Biological Activities

1-(7-Bromo-1H-indazol-1-yl)ethanone serves as a precursor in the synthesis of various heterocyclic compounds with significant biological activities. Research has demonstrated its utility in the creation of derivatives with potential immunosuppressive, immunostimulatory, and cytotoxic effects. For instance, the synthesis of 2-substituted 6-bromo-3-methylthiazolo[3,2-a] benzimidazole derivatives from a similar compound showed potent effects against macrophages, T-lymphocytes, and various cancer cell lines, highlighting the chemical's role in developing multipotent compounds with promising biological activities (Abdel‐Aziz et al., 2011).

Material Science and Organic Synthesis

In material science and organic synthesis, compounds related to 1-(7-Bromo-1H-indazol-1-yl)ethanone have been utilized in the formation of novel structures with unique properties. For example, the synthesis of new indazole scaffolds like 7-iodo-1H-indazole and 3-bromo-7-iodo-1H-indazole from similar compounds provides potent building blocks for divergent syntheses of indazoles via palladium cross-coupling reactions. These compounds serve as key intermediates in the development of materials and molecules with specialized functions (Cottyn et al., 2007).

Antimicrobial and Antifungal Applications

The structural motifs present in 1-(7-Bromo-1H-indazol-1-yl)ethanone and its derivatives have been explored for antimicrobial and antifungal activities. Studies on novel 1H-indole derivatives, which share a similar indazole core, have shown significant antibacterial and antifungal effects against various strains, indicating the potential of 1-(7-Bromo-1H-indazol-1-yl)ethanone derivatives in medicinal chemistry for developing new therapeutic agents (Anonymous, 2020).

Corrosion Inhibition

Research into the applications of 1-(7-Bromo-1H-indazol-1-yl)ethanone derivatives extends into the field of corrosion inhibition. For instance, derivatives such as 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone have been investigated for their effectiveness in protecting mild steel in corrosive environments. These studies highlight the compound's relevance in industrial applications, where its derivatives can act as effective corrosion inhibitors, contributing to the longevity and durability of metal structures (Jawad et al., 2020).

properties

IUPAC Name

1-(7-bromoindazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6(13)12-9-7(5-11-12)3-2-4-8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERWCDJFJQROCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=CC=C2Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Bromo-1H-indazol-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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